![molecular formula C20H18O3 B14003390 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid CAS No. 94549-42-5](/img/structure/B14003390.png)
2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid is an organic compound with the molecular formula C20H18O3 This compound features a naphthalene ring system substituted with hydroxymethyl and dimethyl groups, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of naphthalene derivatives followed by subsequent functional group modifications. For instance, starting with 1,4-dimethylnaphthalene, a hydroxymethyl group can be introduced via a formylation reaction followed by reduction. The benzoic acid moiety can be introduced through a Suzuki-Miyaura coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and reaction conditions are fine-tuned to ensure scalability and efficiency. Continuous flow reactors and automated synthesis platforms are often employed to achieve high-throughput production.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are employed for electrophilic aromatic substitution.
Major Products
Oxidation: 2-[3-(Carboxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid.
Reduction: 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzyl alcohol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and benzoic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The naphthalene ring system can intercalate with DNA, potentially affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-[3-(Hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid: Unique due to the presence of both hydroxymethyl and benzoic acid groups.
3-(Hydroxymethyl)benzoic acid: Lacks the naphthalene ring system.
1,4-Dimethylnaphthalene: Lacks the hydroxymethyl and benzoic acid groups.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a naphthalene ring and a benzoic acid moiety allows for diverse interactions and applications in various fields .
Properties
CAS No. |
94549-42-5 |
|---|---|
Molecular Formula |
C20H18O3 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
2-[3-(hydroxymethyl)-1,4-dimethylnaphthalen-2-yl]benzoic acid |
InChI |
InChI=1S/C20H18O3/c1-12-14-7-3-4-8-15(14)13(2)19(18(12)11-21)16-9-5-6-10-17(16)20(22)23/h3-10,21H,11H2,1-2H3,(H,22,23) |
InChI Key |
GAANUVRKPNMSRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=CC=CC=C12)C)C3=CC=CC=C3C(=O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol;hydrochloride](/img/structure/B14003309.png)
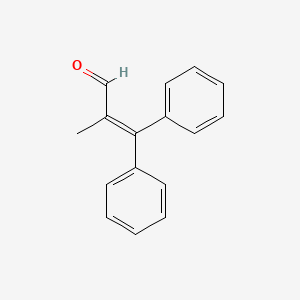
![1-[(2-Chloroethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B14003326.png)

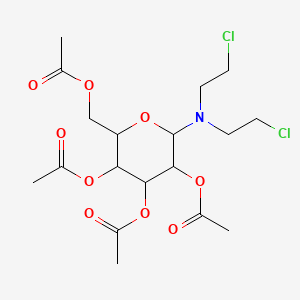
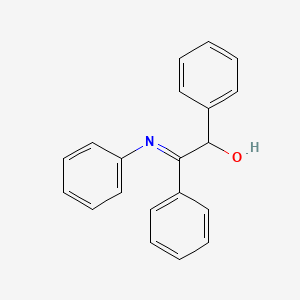
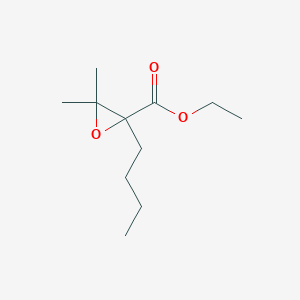
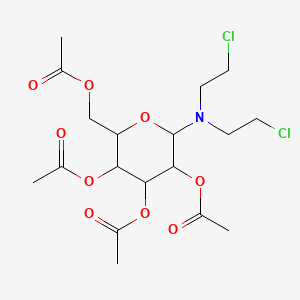
![1H-Indene-1,3(2H)-dione, 2-[[(2-hydroxyethyl)amino]phenylmethylene]-](/img/structure/B14003351.png)

![n-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]acetamide](/img/structure/B14003375.png)
![2-Benzoyl-1-[2-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)ethyl]-1,2-dihydroisoquinoline-1-carbonitrile](/img/structure/B14003389.png)
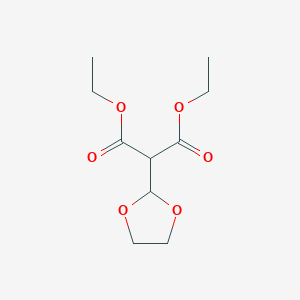
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14003406.png)
